molecular formula C12H11ClN2O2 B15357495 4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one

4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one

Cat. No.: B15357495
M. Wt: 250.68 g/mol
InChI Key: KOYKSUZNXCFMEF-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with chlorine, a methoxymethyl group, and a phenyl group

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C12H11ClN2O2/c1-17-8-15-12(16)10(13)7-11(14-15)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

KOYKSUZNXCFMEF-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=O)C(=CC(=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the cyclization of appropriate precursors, such as halogenated anilines, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of reagents and solvents is optimized for efficiency and cost-effectiveness. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antimicrobial and anticancer properties. These derivatives are being studied for their ability to inhibit the growth of bacteria and cancer cells.

Medicine: The compound and its derivatives are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 4-Chloro-2-(methoxymethyl)pyrimidine

  • 4-Chloro-2-(methoxymethyl)aniline

  • 4-Chloro-2-(methoxymethyl)pyridine

Uniqueness: 4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial use.

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